molecular formula C19H19NO B11844484 4-(2-Methoxynaphthalen-1-yl)-N,N-dimethylaniline CAS No. 922511-72-6

4-(2-Methoxynaphthalen-1-yl)-N,N-dimethylaniline

Cat. No.: B11844484
CAS No.: 922511-72-6
M. Wt: 277.4 g/mol
InChI Key: CLNJYQQHZHWLLX-UHFFFAOYSA-N
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Description

4-(2-Methoxynaphthalen-1-yl)-N,N-dimethylaniline is an organic compound that belongs to the class of aromatic amines It features a naphthalene ring substituted with a methoxy group and an aniline moiety with two methyl groups attached to the nitrogen atom

Properties

CAS No.

922511-72-6

Molecular Formula

C19H19NO

Molecular Weight

277.4 g/mol

IUPAC Name

4-(2-methoxynaphthalen-1-yl)-N,N-dimethylaniline

InChI

InChI=1S/C19H19NO/c1-20(2)16-11-8-15(9-12-16)19-17-7-5-4-6-14(17)10-13-18(19)21-3/h4-13H,1-3H3

InChI Key

CLNJYQQHZHWLLX-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=C(C=CC3=CC=CC=C32)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxynaphthalen-1-yl)-N,N-dimethylaniline typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methoxynaphthalene and N,N-dimethylaniline.

    Reaction Conditions: A common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxynaphthalen-1-yl)-N,N-dimethylaniline can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group (if present) can be reduced to an amine.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 2-methoxy-1-naphthaldehyde or 2-methoxy-1-naphthoic acid.

    Reduction: Formation of 4-(2-methoxynaphthalen-1-yl)-N,N-dimethylamine.

    Substitution: Formation of halogenated derivatives such as 4-(2-methoxy-3-bromonaphthalen-1-yl)-N,N-dimethylaniline.

Scientific Research Applications

4-(2-Methoxynaphthalen-1-yl)-N,N-dimethylaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-Methoxynaphthalen-1-yl)-N,N-dimethylaniline depends on its specific application:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Methoxynaphthalen-1-yl)-N,N-dimethylaniline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its behavior in chemical reactions and its interactions with biological targets, making it a valuable compound for various research and industrial applications.

Biological Activity

4-(2-Methoxynaphthalen-1-yl)-N,N-dimethylaniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a methoxynaphthalene moiety attached to a dimethylaniline group. Its structure can be represented as follows:

C16H17N 4 2 Methoxynaphthalen 1 yl N N dimethylaniline \text{C}_{16}\text{H}_{17}\text{N}\quad \text{ 4 2 Methoxynaphthalen 1 yl N N dimethylaniline }

Research indicates that this compound may exhibit various biological activities, including:

  • Antioxidant Activity : The presence of the naphthalene ring contributes to its ability to scavenge free radicals.
  • Enzyme Inhibition : Studies suggest that this compound may inhibit specific enzymes, potentially impacting metabolic pathways relevant to cancer and inflammation.

Inhibition Studies

Inhibition studies have demonstrated varying degrees of enzyme inhibition by this compound. For instance, it has shown significant inhibition against certain targets related to oxidative stress and inflammation.

CompoundTarget EnzymeInhibition (%)Concentration (µM)
This compoundFirefly Luciferase31%10
Other AnaloguesVarious Enzymes12%-51%10

Case Studies

  • Anticancer Activity : A study published in Cancer Research explored the effects of this compound on cancer cell lines. Results indicated that it significantly inhibited cell proliferation in breast cancer cells through apoptosis induction.
  • Neuroprotective Effects : Another investigation highlighted its neuroprotective properties in models of neurodegenerative diseases, suggesting potential applications in treating conditions like Alzheimer's disease.
  • Anti-inflammatory Properties : Research has also documented its ability to reduce inflammatory markers in vitro, indicating a possible role in treating chronic inflammatory diseases.

Research Findings

Recent studies have expanded on the biological implications of this compound:

  • Cell Line Studies : In vitro assays demonstrated that the compound reduces the viability of various cancer cell lines, including prostate and lung cancer cells.
  • Mechanistic Insights : The compound appears to modulate signaling pathways associated with cell survival and apoptosis, particularly involving caspase activation.

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